4-Fluoro-2-(trimethylsilylethynyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

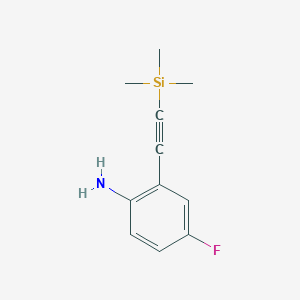

4-Fluoro-2-(trimethylsilylethynyl)aniline is an organic compound with the molecular formula C11H14FNSi and a molecular weight of 207.32 g/mol It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluoro group and a trimethylsilyl-ethynyl group

Preparation Methods

The synthesis of 4-Fluoro-2-(trimethylsilylethynyl)aniline typically involves a palladium-catalyzed coupling reaction. One common method involves the reaction between 2-fluoro-4-iodoaniline and trimethylsilylacetylene in the presence of copper(I) iodide (CuI) and bis(triphenylphosphine)palladium(II) chloride ((Ph3P)2PdCl2) as catalysts. The reaction is carried out in a solvent such as triethylamine (TEA) at room temperature for about 15 hours. The product is then purified through filtration and chromatography to obtain the desired compound.

Chemical Reactions Analysis

4-Fluoro-2-(trimethylsilylethynyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, copper(I) iodide, and various solvents like triethylamine and diethyl ether. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-2-(trimethylsilylethynyl)aniline serves as a crucial intermediate in the development of pharmaceuticals. Its structural characteristics allow for modifications that can lead to enhanced bioactivity. Compounds derived from this aniline derivative have shown potential in targeting various biological pathways, including those involved in cancer treatment and antimicrobial activity.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound can inhibit specific cancer cell lines, demonstrating significant cytotoxic effects. For instance, analogs designed from this compound have been tested against non-small cell lung cancer (NSCLC), showing promising results in cell viability assays .

Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis. It facilitates the formation of complex molecular architectures through various reactions, including nucleophilic substitutions and cross-coupling reactions.

Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | Ethanol, reflux | 85 | |

| Cross-coupling (Pd-catalyzed) | Toluene, 100°C | 90 | |

| Dimerization | Brønsted acid-mediated | 70 |

Materials Science

The compound's unique properties make it suitable for the development of advanced materials such as polymers and liquid crystals. The incorporation of fluorine and silicon enhances the thermal stability and mechanical properties of these materials.

Application Example: Liquid Crystals

Research has demonstrated that compounds similar to this compound can be used to create liquid crystal displays (LCDs) with improved performance characteristics due to their high thermal stability and electro-optical properties .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trimethylsilylethynyl)aniline involves its interaction with various molecular targets and pathways. The trimethylsilyl-ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The fluoro group can enhance the compound’s stability and electronic properties, making it suitable for various applications .

Comparison with Similar Compounds

4-Fluoro-2-(trimethylsilylethynyl)aniline can be compared with other similar compounds such as:

2-Ethynylaniline: Lacks the fluoro and trimethylsilyl groups, making it less stable and less reactive in certain reactions.

4-((Trimethylsilyl)ethynyl)aniline: Similar structure but without the fluoro group, affecting its electronic properties and reactivity.

2-Fluoro-4-iodoaniline: Precursor in the synthesis of this compound, with different reactivity due to the presence of the iodine atom.

The uniqueness of this compound lies in its combination of the fluoro and trimethylsilyl-ethynyl groups, which confer specific electronic and steric properties that are valuable in various chemical reactions and applications.

Biological Activity

4-Fluoro-2-(trimethylsilylethynyl)aniline is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a fluoro group and a trimethylsilylethynyl moiety, which contribute to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14FNSi

- Molecular Weight : 222.32 g/mol

- Structure :

This structure highlights the presence of a fluorine atom, which can enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound's structural features may also confer anticancer properties. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of a trifluoromethyl group has been linked to enhanced potency against certain cancer types .

Case Studies

-

Study on Antimicrobial Efficacy

- A study evaluated the antimicrobial efficacy of several aniline derivatives, including those with trimethylsilyl groups. Results showed that compounds with higher lipophilicity exhibited greater antimicrobial activity against Gram-positive bacteria.

- Anticancer Activity Assessment

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Properties

IUPAC Name |

4-fluoro-2-(2-trimethylsilylethynyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNSi/c1-14(2,3)7-6-9-8-10(12)4-5-11(9)13/h4-5,8H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSLJFHZXHCOQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(C=CC(=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.